molecular formula C18H12ClF3N4O3S B2952501 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-33-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2952501
CAS No.: 851079-33-9
M. Wt: 456.82
InChI Key: NNKXDLKUSLJTOQ-UHFFFAOYSA-N
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Description

The compound N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide features a central imidazole scaffold substituted with a 4-nitrophenyl group at the 1-position and a thioether-linked acetamide moiety at the 2-position. The acetamide side chain is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl group, which introduces steric bulk and electron-withdrawing properties. This structural complexity is designed to enhance interactions with biological targets, particularly in oncology and antimicrobial applications .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O3S/c19-14-6-1-11(18(20,21)22)9-15(14)24-16(27)10-30-17-23-7-8-25(17)12-2-4-13(5-3-12)26(28)29/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXDLKUSLJTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Imidazole-Thioether Linkages

(a) N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)-1H-imidazol-2-yl]thio]acetamide Derivatives
  • Structure : Similar imidazole-thioether backbone but replaces the 2-chloro-5-(trifluoromethyl)phenyl group with benzothiazole rings.
  • Activity: Exhibited cytotoxic effects against C6 glioma and HepG2 liver cancer cells, with an IC50 of 15.67 µg/mL against C6 cells. The 4-nitrophenyl group enhances antiproliferative activity compared to non-nitro analogs .
  • Key Difference : Benzothiazole substituents may improve DNA intercalation but reduce metabolic stability compared to the trifluoromethyl group in the target compound .
(b) 2-{[3-({2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • Structure : Shares the 2-chloro-5-(trifluoromethyl)phenyl group but replaces the imidazole ring with a 1,2,4-thiadiazole core.
  • Key Difference : Thiadiazole cores may confer higher electrophilicity, increasing off-target effects compared to imidazole derivatives .

Analogues with Alternative Heterocyclic Cores

(a) 2-Chloro-N-(thiazol-2-yl)-acetamide Derivatives
  • Structure : Replaces imidazole with thiazole and lacks the nitro group.
  • Activity : Moderate cytotoxicity (IC50 > 20 µg/mL in most cases). The absence of the 4-nitrophenyl group correlates with reduced potency compared to the target compound .
  • Key Difference : Thiazole rings offer weaker π-π stacking interactions in enzyme binding pockets .
(b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Dihydrate
  • Structure : Features a methylsulfinyl group and pyridyl substitution instead of the thioether linkage.
  • Activity: Sulfoxide groups improve solubility but may reduce membrane permeability. No direct cytotoxicity data is available .
(a) Role of the 4-Nitrophenyl Group
  • The nitro group in the target compound enhances electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme inhibition. Non-nitro analogs (e.g., methoxy-substituted derivatives in ) show 30–50% lower activity in preliminary assays .
(b) Impact of Trifluoromethyl Substitution
  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound improves lipophilicity (logP ~3.2), aiding blood-brain barrier penetration. Analogs with simpler chloro-phenyl groups (e.g., ) exhibit faster hepatic clearance .

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